1,1'-[3-(Prop-2-en-1-yl)cycloprop-1-ene-1,2-diyl]dibenzene
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Overview
Description
1,1’-[3-(Prop-2-en-1-yl)cycloprop-1-ene-1,2-diyl]dibenzene is a complex organic compound featuring a cyclopropene ring substituted with prop-2-en-1-yl and dibenzene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[3-(Prop-2-en-1-yl)cycloprop-1-ene-1,2-diyl]dibenzene typically involves the use of donor-acceptor cyclopropenes formed from enoldiazoketones. These cyclopropenes undergo catalytic rearrangement to form the desired compound. The reaction conditions often involve the use of rhodium catalysts, which facilitate the nucleophilic addition of the carbonyl oxygen to the rhodium-activated cyclopropene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
1,1’-[3-(Prop-2-en-1-yl)cycloprop-1-ene-1,2-diyl]dibenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve the use of halogens or other electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1,1’-[3-(Prop-2-en-1-yl)cycloprop-1-ene-1,2-diyl]dibenzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Biology: It may be used in the study of biological pathways and mechanisms, especially those involving cyclopropene derivatives.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1’-[3-(Prop-2-en-1-yl)cycloprop-1-ene-1,2-diyl]dibenzene involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to undergo nucleophilic addition reactions, facilitated by catalysts such as rhodium. This interaction leads to the formation of various products, depending on the specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Cycloprop-2-ene carboxylic acid: This compound features a cyclopropene ring with a carboxylic acid group and is known for its stability and reactivity in Diels-Alder reactions.
Cyclopropenone: A compound with a cyclopropene ring and a ketone group, known for its reactivity and use in organic synthesis.
Cyclopropane, 1-propenyl-: This compound has a cyclopropane ring with a propenyl group and is used in various chemical reactions.
Uniqueness
1,1’-[3-(Prop-2-en-1-yl)cycloprop-1-ene-1,2-diyl]dibenzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other cyclopropene derivatives. Its ability to undergo nucleophilic addition reactions and form complex molecular structures makes it valuable in various fields of research and industry.
Properties
CAS No. |
62907-47-5 |
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Molecular Formula |
C18H16 |
Molecular Weight |
232.3 g/mol |
IUPAC Name |
(2-phenyl-3-prop-2-enylcyclopropen-1-yl)benzene |
InChI |
InChI=1S/C18H16/c1-2-9-16-17(14-10-5-3-6-11-14)18(16)15-12-7-4-8-13-15/h2-8,10-13,16H,1,9H2 |
InChI Key |
RRBDJFOFLXOZGD-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1C(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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